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Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2). This document provides a comprehensive overview of the
preclinical data for INJ-42153605, including its in vitro and in vivo pharmacology,
pharmacokinetic properties, and mechanism of action. The information is intended to serve as
a detailed technical resource for researchers and professionals in the field of drug
development.

Introduction

JNJ-42153605 is a novel small molecule that enhances the activity of the mGIuR2 in the
presence of the endogenous agonist, glutamate.[1][2] The mGIuR2 receptor, a G-protein
coupled receptor (GPCR), is a key target in the central nervous system for the modulation of
glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate
release, a mechanism of interest for the treatment of various neurological and psychiatric
disorders characterized by excessive glutamate signaling. This guide summarizes the key
preclinical findings for INJ-42153605, providing a foundation for its potential therapeutic
applications.

In Vitro Pharmacology
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JNJ-42153605 demonstrates potent and selective positive allosteric modulation of the human
mGIuR2.

Potency and Efficacy

The potency of INJ-42153605 was determined using a [3>S]GTPyS binding assay in Chinese
Hamster Ovary (CHO) cells expressing the human mGIuR2. The compound exhibited an ECso
of 17 nM.[1][2]

Parameter Value Assay System

[3°S]GTPyS binding assay in
ECso 17 nM CHO cells expressing human
MGIuR2

Table 1: In Vitro Potency of INJ-42153605

Selectivity

The selectivity of INJ-42153605 was assessed against other mGIuR subtypes. The compound
showed no agonist or antagonist activity at other mGIuR subtypes at concentrations up to 30
MM.[1]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the central nervous system
activity of INJ-42153605, suggesting its potential as a therapeutic agent for neuropsychiatric
disorders.

Efficacy in Animal Models

JNJ-42153605 effectively reversed hyperlocomotion induced by the NMDA receptor antagonist
phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The
compound demonstrated a dose-dependent effect with an EDso of 5.4 mg/kg (subcutaneous
administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, JNJ-42153605 demonstrated
central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3
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mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGIuR2

activation.

JNJ-42153605 has been shown to inhibit spontaneous locomotion and conditioned avoidance
behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

. Route of
Model Species Effect Dose/EDso o )
Administration
PCP-Induced Reversal of Subcutaneous
. Mouse ) EDso = 5.4 mg/kg
Hyperlocomotion hyperlocomotion (s.c.)
Inhibition of REM
REM Sleep Rat 3 mg/kg Oral (p.o.)
sleep
Spontaneous
] Rodent Inhibition - -
Locomotion
Conditioned o
) Rat Inhibition - -
Avoidance

Table 2: In Vivo Efficacy of INJ-42153605

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution,
metabolism, and excretion (ADME) profile of INJ-42153605.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo
clearance is reported to be moderate to high in both rats and dogs.[1]

Species Parameter Value
Rat Clearance 35 mL/min/kg
Dog Clearance 29 mL/min/kg

Table 3: Pharmacokinetic Parameters of INJ-42153605
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Mechanism of Action

JNJ-42153605 acts as a positive allosteric modulator of the mGIuR2. It binds to a site on the
receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's
response to glutamate. The mGIuR2 is coupled to the Gi/o G-protein, and its activation leads to
the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a
reduction in neurotransmitter release.
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Figure 1: JNJ-42153605 Signaling Pathway

Experimental Protocols
In Vitro [**S]GTPyS Binding Assay
e Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGIuR2 are

cultured in appropriate media and conditions.

 Membrane Preparation: Cell membranes are prepared from the cultured cells by
homogenization and centrifugation.

e Assay: Membranes are incubated with [3*S]GTPyS, GDP, glutamate (at a fixed
concentration), and varying concentrations of JINJ-42153605.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1458886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://www.ncbi.nlm.nih.gov/books/NBK6556/
https://www.researchgate.net/figure/Downstream-signaling-pathways-activated-by-metabotropic-glutamate-receptors-mGluR_fig2_313786433
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805900/
https://www.benchchem.com/product/b608222?utm_src=pdf-body-img
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detection: The amount of [3>S]GTPyS bound to the G-proteins is quantified using a
scintillation counter.

Data Analysis: The ECso value is determined by fitting the concentration-response data to a
sigmoidal curve.

In Vivo PCP-Induced Hyperlocomotion

Animals: Male C57BL/6 mice are used.

Habituation: Mice are habituated to the locomotor activity chambers for a defined period
before the experiment.

Drug Administration: Mice are pre-treated with either vehicle or INJ-42153605 (s.c.) at
various doses.

PCP Administration: After a specified pre-treatment time, mice are administered with PCP
(typically 5 mg/kg, s.c.) to induce hyperlocomotion.

Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an
automated activity monitoring system.

Data Analysis: The total distance traveled is calculated and compared between treatment
groups. The EDso is calculated from the dose-response curve.[12][13][14][15][16]
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Figure 2: PCP-Induced Hyperlocomotion Workflow

Conditioned Avoidance Response (CAR) in Rats

o Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is
used.
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e Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone,
with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by
moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]

o Drug Administration: Once the avoidance response is stably acquired, rats are treated with
either vehicle or JINJ-42153605.

o Testing: The number of successful avoidance responses (moving during the CS before the
US) is recorded.

o Data Analysis: The percentage of avoidance failures is calculated and compared between
the drug-treated and vehicle groups.

Summary and Conclusion

JNJ-42153605 is a potent and selective positive allosteric modulator of the mGIuR2 receptor
with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent
models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic
properties, supporting its potential for further development. This technical guide provides a
comprehensive summary of the preclinical data for INJ-42153605, highlighting its promise as a
novel therapeutic agent for CNS disorders.
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Figure 3: Core Concept of INJ-42153605
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 To cite this document: BenchChem. [Preclinical Profile of INJ-42153605: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608222#preclinical-data-for-jnj-42153605]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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